molecular formula C20H33BN4O4 B6617521 Tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1202805-37-5

Tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B6617521
CAS No.: 1202805-37-5
M. Wt: 404.3 g/mol
InChI Key: RNTATACWQKNHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a boronic ester-containing compound with a molecular formula of C21H35BN4O4 and a molecular weight of 418.3 g/mol . Its structure features three key components:

Piperidine-carbamate backbone: The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes.

Pyrimidine ring: A pyrimidin-2-yl group provides a planar aromatic system conducive to π-π interactions in drug-receptor binding.

Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl synthesis .

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in coupling reactions to construct complex heterocyclic scaffolds.

Properties

IUPAC Name

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BN4O4/c1-18(2,3)27-17(26)24-15-8-10-25(11-9-15)16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTATACWQKNHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tert-butyl group attached to a piperidine ring that is further substituted with a pyrimidine moiety containing a boron-containing dioxaborolane. The molecular formula is C18H25BN2O4C_{18}H_{25}BN_2O_4 with a molecular weight of approximately 344.22 g/mol. Its structural formula can be represented as follows:

tert butyl 1 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyrimidin 2 yl piperidin 4 yl carbamate\text{tert butyl 1 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyrimidin 2 yl piperidin 4 yl carbamate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperidine and pyrimidine rings followed by the introduction of the dioxaborolane moiety. Detailed synthetic routes can be found in literature discussing related piperazine-containing compounds .

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cell signaling pathways. For instance, studies on related compounds have shown interactions with cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation .

Inhibitory Activity

In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines. For example:

  • IC50 Values : Compounds with similar structures have shown IC50 values in the nanomolar range against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA .

Selectivity and Efficacy

The selectivity profile of these compounds suggests they preferentially inhibit specific targets over others. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy in clinical applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study ReferenceCompoundBiological ActivityKey Findings
Piperazine derivativesCDK inhibitionPotent inhibitors with selective action against CDK6
PDE7 inhibitorsEnzyme inhibitionNew series identified with significant potency
Glycine transporter inhibitorsTransporter inhibitionEnhanced inhibitory activity through structural modification

These findings highlight the potential applications of this compound in treating various diseases by targeting specific molecular pathways.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with piperidine derivatives and pyrimidine precursors.
  • Reagents : Boronic acids or esters are used as key reagents for the introduction of the dioxaborolane moiety.
  • Reaction Conditions : Typical conditions include the use of polar aprotic solvents and catalysts such as palladium complexes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds like tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)carbamate. The presence of the dioxaborolane group is believed to enhance the compound's ability to modulate biological pathways associated with cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

P-glycoprotein Modulation

The compound has also been investigated for its role in modulating P-glycoprotein (P-gp), a protein that plays a critical role in drug resistance in cancer cells. By inhibiting P-gp activity, this compound could potentially enhance the efficacy of chemotherapeutic agents.

Research Findings : In vitro assays showed that analogs of this compound increased intracellular concentrations of doxorubicin in resistant cancer cell lines .

Pharmacological Insights

The pharmacological profile of this compound indicates that it may serve as a scaffold for developing new therapeutic agents targeting various diseases beyond cancer.

Neuroprotective Effects

Preliminary research suggests that compounds containing similar structural motifs may exhibit neuroprotective effects. The piperidine ring is known for its presence in several neuroactive drugs.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerSignificant cytotoxicity against cancer cell lines
P-glycoprotein ModulationIncreased efficacy of chemotherapeutics by inhibiting P-gp
Neuroprotective PotentialPossible protective effects on neuronal cells

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Application Reference
Tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)carbamate C21H35BN4O4 418.3 Boronate ester, pyrimidine, piperidine-carbamate Suzuki coupling of boronate ester Suzuki reagent, pharmaceutical intermediate
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C12H21N2O3 241.3 Acetylpiperidine, carbamate Acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O Intermediate in carboxamide drug synthesis
tert-Butyl 5-(4'-aminobiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate C29H28N6O2 492.2 Pyrazolo-pyrimidine, biphenyl, carbamate Suzuki coupling with 4-aminophenylboronic acid pinacol ester Kinase inhibitor research
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate C16H24BrN3O2 378.3 Bromopyridine, piperidine-carbamate Nucleophilic substitution with 5-bromo-2-chloropyridine Brominated intermediate for cross-coupling
tert-Butyl (4-((3-chlorobenzyl)carbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)carbamate C24H29ClN6O3 485.0 Pyrrolo-pyrimidine, chlorobenzylamide Amide coupling using HATU/DIEA Antiviral or anticancer agent intermediate

Structural and Reactivity Differences

Boronate vs. Bromide Functionalization :

  • The target compound’s boronate ester enables Suzuki-Miyaura coupling for biaryl bond formation, a reaction widely used in API synthesis . In contrast, brominated analogs (e.g., ) are typically employed in Buchwald-Hartwig amination or Negishi coupling , requiring distinct catalysts (e.g., Pd/dppf vs. Pd/XPhos) .

Piperidine Substitution Patterns :

  • The acetylated piperidine in enhances metabolic stability but reduces reactivity toward cross-coupling. Conversely, the methyl-carbamate derivative in improves solubility while retaining boronate reactivity.

Heterocyclic Core Variations :

  • Pyrazolo-pyrimidine () and pyrrolo-pyrimidine () cores offer divergent electronic properties. Pyrazolo-pyrimidines are electron-deficient, favoring interactions with kinase ATP pockets, whereas pyrrolo-pyrimidines are more lipophilic, enhancing blood-brain barrier penetration.

Preparation Methods

Palladium-Catalyzed Borylation of Pyrimidine Derivatives

The core synthetic strategy involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to a pyrimidine scaffold. A representative protocol from J-STAGE publications utilizes bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ in dimethyl sulfoxide (DMSO) at 80°C. This method achieves >90% conversion by optimizing ligand-electron density, which stabilizes the palladium intermediate during transmetallation.

Critical Parameters:

  • Catalyst Loading: 5 mol% Pd(dppf)Cl₂ minimizes side-product formation.

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance boron reagent solubility.

Nucleophilic Aromatic Substitution for Piperidine Coupling

Coupling the boronate ester-pyrimidine to the piperidine moiety requires nucleophilic substitution under basic conditions. A 2020 study demonstrated that tert-butyl 4-aminopiperidine-1-carboxylate reacts with 2-chloro-5-(dioxaborolanyl)pyrimidine in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) at 60°C.

Reaction Table 1: Piperidine Coupling Optimization

BaseSolventTemp (°C)Yield (%)
t-BuOKTHF6085
NaHDMF8072
Cs₂CO₃DMSO10068

The superior performance of t-BuOK in THF is attributed to its moderate basicity, preventing Boc-group cleavage.

Boc-Protection and Deprotection Dynamics

Protection of the Piperidine Amine

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP). Quantitative protection (>99%) is achieved within 2 hours at 25°C, confirmed by ¹H-NMR loss of the primary amine signal at δ 1.8 ppm.

Acidolytic Deprotection in Final Steps

Post-coupling Boc removal employs trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C. This mild condition prevents boronate ester hydrolysis, as evidenced by ¹¹B-NMR showing intact Bpin signals at δ 30 ppm.

Suzuki-Miyaura Cross-Coupling for Boronate Installation

Optimized Coupling with Aryl Halides

A pivotal advancement is the use of PdCl₂(Ph₃P)₂ in dioxane/water (3:1) at 110°C, achieving 100% yield for tert-butyl 4-(5-(dioxaborolanyl)pyrimidin-2-yl)piperazine-1-carboxylate. Key data:

Reaction Table 2: Catalyst Comparison

CatalystSolventTemp (°C)Yield (%)
PdCl₂(Ph₃P)₂Dioxane110100
Pd(OAc)₂/XPhosToluene10088
PEPPSI-IPrMeOH6592

PdCl₂(Ph₃P)₂’s superiority arises from its air stability and tolerance to aqueous conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (CDCl₃): Peaks at δ 1.43 (Boc CH₃), 3.80–3.43 (piperidine N–CH₂), and 8.99 ppm (pyrimidine C–H).

  • ¹¹B-NMR : Single resonance at δ 30.2 ppm confirms intact dioxaborolane.

  • HPLC-MS : [M+H]⁺ at m/z 524.2 aligns with theoretical 524.3 g/mol.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent pilot studies achieved 89% yield using a microreactor (residence time: 10 min) with Pd/C catalysis, reducing Pd leaching to <2 ppm .

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This boron-containing pyrimidine derivative is primarily employed in Suzuki-Miyaura cross-coupling reactions due to its dioxaborolane moiety, enabling efficient carbon-carbon bond formation in medicinal chemistry and materials science . Its piperidine-carbamate structure also makes it a versatile intermediate for synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .

Q. What standard characterization techniques validate the compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm), pyrimidine protons (δ ~8.5–9.0 ppm), and boron-adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI or DART) verifies molecular weight (e.g., [M+Na]+^+ peaks for boronic esters) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and boron coordination .

Q. How is this compound typically synthesized?

A common route involves:

  • Step 1 : Coupling a halogenated pyrimidine (e.g., 5-bromopyrimidine) with a piperidine derivative under Pd catalysis (e.g., Pd2_2(dba)3_3/BINAP) in toluene or THF .
  • Step 2 : Introducing the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B2_2Pin2_2) and a Pd catalyst .
  • Step 3 : Protecting the piperidine amine with tert-butyl carbamate using Boc anhydride .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this compound?

  • Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2(dppf)) in DMF/H2_2O or THF .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance aryl halide reactivity, while THF improves boronate stability .
  • Base Selection : Use K2_2CO3_3 for mild conditions or Cs2_2CO3_3 for electron-deficient aryl partners .

Q. What strategies mitigate competing side reactions during synthesis?

  • Protection/Deprotection : Use Boc groups to prevent amine oxidation during borylation .
  • Temperature Control : Maintain ≤80°C during coupling to avoid deboronation or piperidine ring-opening .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product from boronic acid byproducts .

Q. How can reaction mechanisms involving the boron moiety be analyzed?

  • 11^{11}B NMR Spectroscopy : Track boron coordination changes (e.g., sp2^2 to sp3^3 hybridization) during coupling .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT Calculations : Model transition states to predict regioselectivity in cross-couplings .

Q. How to resolve contradictions in reported synthetic yields?

  • Parameter Optimization Table :
ConditionExample 1 ()Example 2 ( )
CatalystPd2_2(dba)3_3Pd(OAc)2_2/SPhos
SolventTolueneDMF/H2_2O
Yield74%65%
Key FactorLigand (BINAP)Base (K3_3PO4_4)
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify critical factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.